
3,6-Dibutoxy-1-iodopyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibutoxy-1-iodopyrene is a chemical compound with the molecular formula C24H27IO2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features iodine and butoxy groups at specific positions on the pyrene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibutoxy-1-iodopyrene typically involves the iodination of 3,6-dibutoxypyrene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or a combination of iodine and a Lewis acid like aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective iodination at the 1-position of the pyrene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3,6-Dibutoxy-1-iodopyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.
科学的研究の応用
3,6-Dibutoxy-1-iodopyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3,6-Dibutoxy-1-iodopyrene involves its interaction with molecular targets through its iodine and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The compound’s extended π-system allows for electron delocalization, which can stabilize radical cation intermediates and facilitate reactions such as oxidative coupling.
類似化合物との比較
Similar Compounds
1-Iodopyrene: Lacks the butoxy groups, making it less soluble and less reactive in certain conditions.
3,6-Dibutoxypyrene: Lacks the iodine atom, which reduces its reactivity in substitution reactions.
1-Bromopyrene: Similar to 1-iodopyrene but with a bromine atom instead of iodine, leading to different reactivity and selectivity in reactions.
Uniqueness
3,6-Dibutoxy-1-iodopyrene is unique due to the presence of both iodine and butoxy groups, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution reactions, while the butoxy groups increase its solubility and stability. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
664310-25-2 |
|---|---|
分子式 |
C24H25IO2 |
分子量 |
472.4 g/mol |
IUPAC名 |
3,6-dibutoxy-1-iodopyrene |
InChI |
InChI=1S/C24H25IO2/c1-3-5-13-26-21-12-8-16-7-9-17-20(25)15-22(27-14-6-4-2)19-11-10-18(21)23(16)24(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |
InChIキー |
ZSPAQZWBMOEYRS-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3OCCCC)I)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


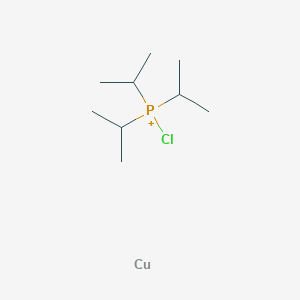
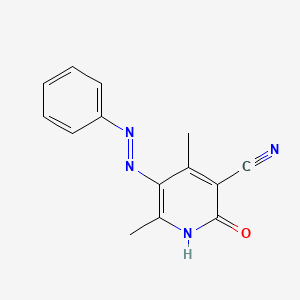
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)




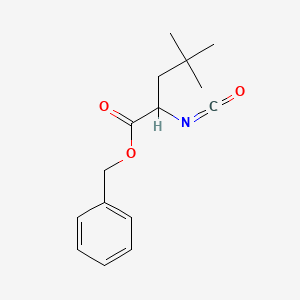
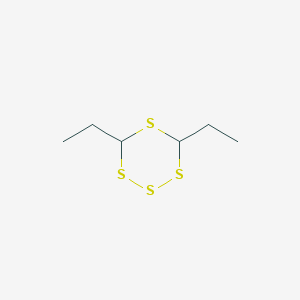
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
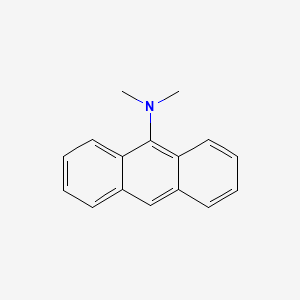
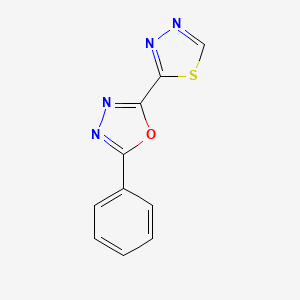
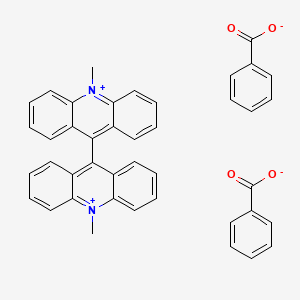
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)
